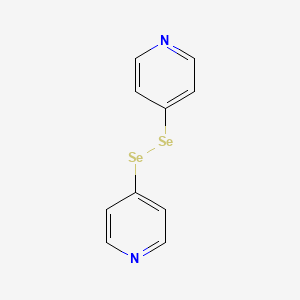
1,2-Di(pyridin-4-yl)diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(pyridin-4-yl)diselane: is an organoselenium compound featuring two pyridine rings attached to a diselenide bridge. This compound belongs to the class of diselenides, which have garnered significant attention due to their unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Di(pyridin-4-yl)diselane can be synthesized through a two-step procedure. The first step involves the insertion of the diselenide moiety onto a carboxylic acid. This is followed by a Steglich esterification reaction between the biscarboxylic acid containing the diselenide unit and 2,6-di(pyridin-2-yl)pyridin-4-ol (tpyOH). The reaction conditions typically involve the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the handling of selenium compounds.
Chemical Reactions Analysis
Types of Reactions: 1,2-Di(pyridin-4-yl)diselane undergoes various chemical reactions, including:
Oxidation: The diselenide bond can be oxidized to form seleninic acids or other selenium-containing compounds.
Reduction: Reduction of the diselenide bond can yield selenols or other reduced selenium species.
Substitution: The pyridine rings can participate in substitution reactions, where functional groups can be introduced onto the pyridine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic reagents can be employed for substitution reactions.
Major Products:
Oxidation: Seleninic acids or selenoxides.
Reduction: Selenols or diselenides with altered oxidation states.
Substitution: Pyridine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Di(pyridin-4-yl)diselane involves its interaction with molecular targets through the diselenide bond. This bond can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) or other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. For example, in anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells through the activation of ROS signaling pathways .
Comparison with Similar Compounds
1,2-Di(pyridin-2-yl)diselane: Similar structure but with pyridine rings attached at the 2-position.
1,2-Di(quinazolin-4-yl)diselane: A diselenide compound with quinazoline rings instead of pyridine.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: A complex diselenide compound with additional functional groups.
Uniqueness: 1,2-Di(pyridin-4-yl)diselane is unique due to its specific substitution pattern on the pyridine rings, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for studying the effects of diselenide bonds in various chemical and biological contexts.
Properties
Molecular Formula |
C10H8N2Se2 |
|---|---|
Molecular Weight |
314.1 g/mol |
IUPAC Name |
4-(pyridin-4-yldiselanyl)pyridine |
InChI |
InChI=1S/C10H8N2Se2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H |
InChI Key |
WXWKXOOCZMFMAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1[Se][Se]C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















